molecular formula C21H21FN4OS B2406780 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide CAS No. 1105232-10-7

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2406780
CAS No.: 1105232-10-7
M. Wt: 396.48
InChI Key: HQACQHVJWLSJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex synthetic compound designed for research use, incorporating a multi-heterocyclic architecture that combines pyridazine, piperidine, and thiophene motifs. This specific molecular framework is of significant interest in medicinal chemistry and drug discovery, particularly for investigating novel kinase inhibitors and receptor modulators. The incorporation of a 4-fluorophenyl group on the pyridazine ring is a strategic modification often employed to fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its binding affinity and pharmacokinetic profile. The core structural components of this reagent are highly relevant in the development of bioactive molecules. The piperidine ring is a prevalent scaffold in pharmaceuticals, frequently utilized to optimize physicochemical properties and serve as a conformational constraint for presenting pharmacophoric groups to biological targets . The pyridazine heterocycle is distinguished by its high dipole moment and robust, dual hydrogen-bonding capacity, which are critical for molecular recognition and target engagement . These properties make pyridazine-containing compounds valuable tools for probing enzyme active sites and protein-protein interactions, with recent FDA-approved drugs like relugolix and deucravacitinib highlighting the therapeutic potential of this heterocycle . Preliminary computational analysis of structurally related piperidine derivatives suggests a potential spectrum of biological activities, which may include enzyme inhibition or receptor modulation relevant to oncological and central nervous system (CNS) research . The compound is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4OS/c22-17-5-3-15(4-6-17)19-7-8-20(25-24-19)26-11-9-16(10-12-26)21(27)23-14-18-2-1-13-28-18/h1-8,13,16H,9-12,14H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQACQHVJWLSJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Ring : Achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
  • Introduction of the Fluorophenyl Group : Conducted via nucleophilic aromatic substitution.
  • Formation of the Thiophene Ring : Synthesized through cyclization reactions involving sulfur.
  • Coupling Reactions : The pyridazine and thiophene rings are linked using ethylene glycol derivatives or other suitable linkers.

The mechanism of action for this compound involves interactions with specific molecular targets, potentially modulating various biological pathways. Its structural features suggest it could influence receptor binding or enzyme activity.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

  • Monoamine Oxidase Inhibition : It has been evaluated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is relevant for neurodegenerative disorders like Alzheimer’s disease. The compound exhibited a competitive inhibition profile with an IC50 value comparable to potent MAO-B inhibitors .
  • Cytotoxicity : In cytotoxicity assays using L929 fibroblast cells, the compound demonstrated a favorable safety profile, showing minimal cytotoxic effects at therapeutic concentrations .

Case Studies

  • Neuroprotective Effects : A study investigating various pyridazinone derivatives found that compounds with similar structures to this compound exhibited neuroprotective effects by inhibiting MAO-B and reducing oxidative stress markers in neuronal cell lines .
  • Anticancer Activity : Another study focused on related piperidine derivatives reported that compounds with structural similarities showed significant anticancer activity against hypopharyngeal tumor cells, indicating potential applications in cancer therapy .

Data Table

PropertyValue/Description
IUPAC NameThis compound
Molecular FormulaC17H16FN3O2S
IC50 for MAO-BComparable to known inhibitors (exact value TBD)
Cytotoxicity (L929 cells)Minimal at therapeutic concentrations
Potential ApplicationsNeurodegenerative disorders, cancer therapy

Q & A

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact
Temperature0–5°C (coupling), 80–100°C (cyclization)Prevents side reactions
SolventDMF for amidation, toluene for cyclizationMaximizes solubility
Reaction Time12–24 hrs (coupling), 2–4 hrs (cyclization)Balances yield vs. degradation

Basic: Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorophenyl integration at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₀FN₅OS: 409.1421) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA, retention time ~8.2 min) .

Q. Mitigation Strategy :

Standardize assay protocols (ATP = 50 μM, pH 7.4).

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Cross-validate in orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What computational methods are effective for predicting target engagement and off-target risks?

Answer:

  • Molecular Docking : AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., PI3Kγ, PDB: 4BCH). Focus on hydrogen bonds with Val882 and hydrophobic contacts with Ile831 .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories. Metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints .
  • Off-Target Profiling : SwissTargetPrediction or SEA databases to rank potential off-targets (e.g., 70% similarity to MAPKAPK2 inhibitors) .

Q. Example Binding Affinity Predictions :

TargetDocking Score (kcal/mol)Key Interactions
PI3Kγ-9.2H-bond: Asp964, Hydrophobic: Met804
CDK2-7.8H-bond: Glu81, π-Stacking: Phe82

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced metabolic stability?

Answer:
SAR Insights :

  • Fluorophenyl Group : Meta-fluorine improves target affinity but reduces microsomal stability (t₁/₂ = 15 min in human liver microsomes) .
  • Thiophene Methylation : Adding a methyl group to the thiophene ring increases logP (2.1 → 2.8) and plasma protein binding (85% → 92%) .

Q. Optimization Strategies :

Bioisosteric Replacement : Replace thiophene with pyridine (logP ↓ by 0.5, solubility ↑ 3-fold).

Prodrug Design : Introduce phosphate esters at the piperidine nitrogen to enhance oral bioavailability .

Q. Metabolic Stability Data :

Derivativet₁/₂ (HLM, min)CYP3A4 Inhibition (%)
Parent Compound1545
Pyridine Analog3228
Methyl-Thiophene1860

Advanced: What experimental approaches validate the compound’s mechanism of action in vivo?

Answer:

  • Pharmacokinetic Studies : Administer 10 mg/kg IV/orally in rodents; measure Cmax (≥1.2 μg/mL) and AUC₀–24 (≥8 μg·h/mL) .
  • Xenograft Models : Efficacy in MDA-MB-231 breast cancer xenografts (tumor volume reduction ≥50% at 25 mg/kg/day) .
  • Biomarker Analysis : ELISA for phosphorylated Akt (Ser473) in tumor tissue to confirm target modulation .

Q. In Vivo Toxicity Profile :

ParameterResult
MTD (mice)75 mg/kg
ALT/AST Elevation≤1.5× baseline
Hematological ToxicityNone observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.